![molecular formula C15H30BrNOSSi B14256956 (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide CAS No. 218782-66-2](/img/structure/B14256956.png)
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide is a complex organic compound characterized by the presence of bromine, silicon, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable hexene derivative, followed by the introduction of the silyl ether group and the thioamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thioamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The silicon-containing silyl ether group may also contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enamide: Similar structure but lacks the thioamide group.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enol: Contains a hydroxyl group instead of the thioamide.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioether: Features a thioether group instead of the thioamide.
Uniqueness
The presence of the thioamide group in (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
218782-66-2 |
|---|---|
Molekularformel |
C15H30BrNOSSi |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(3R)-5-bromo-3-tri(propan-2-yl)silyloxyhex-4-enethioamide |
InChI |
InChI=1S/C15H30BrNOSSi/c1-10(2)20(11(3)4,12(5)6)18-14(8-13(7)16)9-15(17)19/h8,10-12,14H,9H2,1-7H3,(H2,17,19)/t14-/m0/s1 |
InChI-Schlüssel |
RQCBMEAPXDKBGQ-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H](CC(=S)N)C=C(C)Br |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CC(=S)N)C=C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


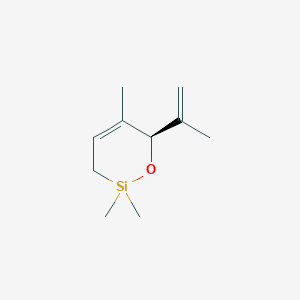


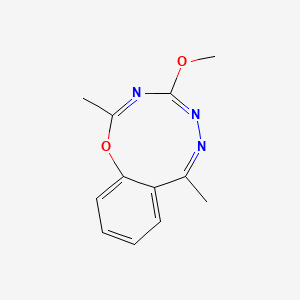
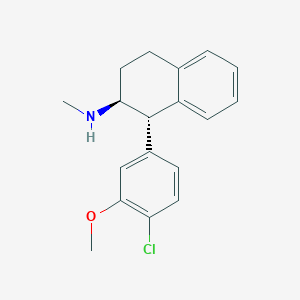

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)

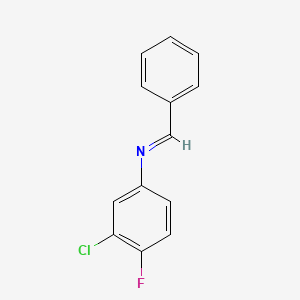
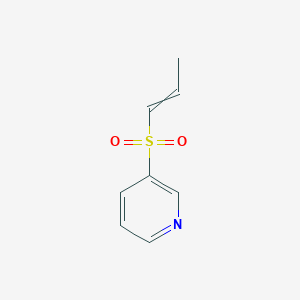
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
